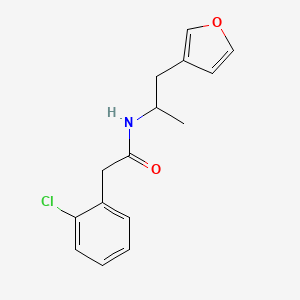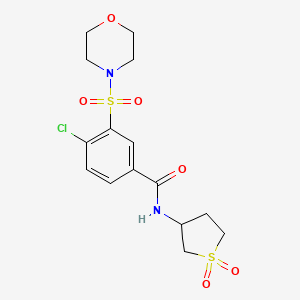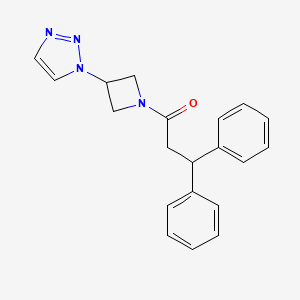
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one" is a structurally complex molecule that appears to be related to azetidine derivatives, which are four-membered nitrogen-containing heterocycles. Azetidines are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and potential as pharmaceutical intermediates.
Synthesis Analysis
The synthesis of azetidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks for various compounds involves starting from 3-benzyloxy-β-lactams and transforming them into new chloroazetidin-2-one building blocks . These intermediates can then be used to construct a variety of compounds, including those containing the trifluoromethyl group, which is often desirable in medicinal chemistry for its ability to modulate biological activity and improve metabolic stability .
Another example of azetidine synthesis is the preparation of novel 3-chloro-4-substituted azetidin-2-ones with antibacterial properties . These compounds were synthesized and confirmed using spectral techniques such as IR, Mass, and 1H-NMR, with analytical thin-layer chromatography monitoring the reactions .
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring containing nitrogen, which can impart significant strain on the molecule, affecting its reactivity and conformational preferences. The presence of substituents, such as the 1H-1,2,3-triazolyl group, can further influence the molecular geometry and electronic distribution, potentially leading to unique chemical properties and biological activities.
Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, azetidine intermediates can undergo intramolecular cyclization to form 1,4-dioxan-2-ones , or they can be docked into the active site of enzymes such as transpeptidase, indicating their potential as inhibitors with antibacterial activity . The reactivity of these compounds is closely related to their strained ring system and the nature of their substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of electronegative substituents, such as the trifluoromethyl group, can affect properties like solubility, boiling point, and stability. The spectral data obtained from techniques like NMR can provide insights into the electronic environment of the atoms within the molecule, which is crucial for understanding its reactivity and interactions with biological targets .
科学的研究の応用
Click Chemistry and Peptide Modification
The 1,2,3-triazole ring, formed by the cycloaddition of azides and alkynes, is a pivotal reaction in click chemistry, offering a robust method for modifying peptides and other biomolecules. Tornøe et al. (2002) demonstrated a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, compatible with peptide synthesis, leading to 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002).
Drug Discovery Applications
Click chemistry, particularly the formation of 1,2,3-triazoles, plays a significant role in drug discovery. Kolb and Sharpless (2003) highlighted its applications in lead finding, target-templated in situ chemistry, proteomics, and DNA research. The triazole ring, formed from this chemistry, is not just a passive linker but actively associates with biological targets, enhancing the potential for drug development (Kolb & Sharpless, 2003).
Glycoscience and Bioconjugation
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry, has found extensive applications in glycoscience for the synthesis of glycoconjugates, glycopolymers, and other glycohybrids. These structures are vital for studying carbohydrate-related biological processes and developing therapeutic agents. Agrahari et al. (2021) reviewed the development of CuAAC in glycoscience, demonstrating its versatility and reliability for constructing functionally diverse glycoconjugates (Agrahari et al., 2021).
Material Science and Polymer Chemistry
In material science, the azetidine and triazole moieties are used to engineer novel polymeric materials with enhanced properties. Wang et al. (2012) described a mono-azetidine compound that undergoes ring-opening reactions with carboxylic acids, leading to amino ester bond formation. This chemistry is used to develop self-curing aqueous-based polyurethane (PU) systems, demonstrating the potential of azetidine and triazole in creating advanced materials (Wang et al., 2012).
作用機序
1,2,3-Triazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antiviral , and antibacterial effects . They can interact with various biological targets, often through the formation of hydrogen bonds .
Diphenylpropanone derivatives, on the other hand, have been associated with cytotoxic activity, particularly against cancer cell lines .
The compound’s mode of action, biochemical pathways it affects, and its pharmacokinetics would depend on its specific structure and the biological context in which it is used. These properties are typically determined through a combination of experimental studies and computational modeling .
特性
IUPAC Name |
3,3-diphenyl-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(23-14-18(15-23)24-12-11-21-22-24)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,18-19H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXVMGPNFOZXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

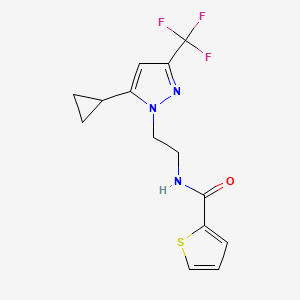
![N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide](/img/structure/B2553500.png)
![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)
![Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2553504.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)
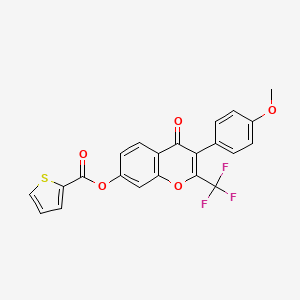
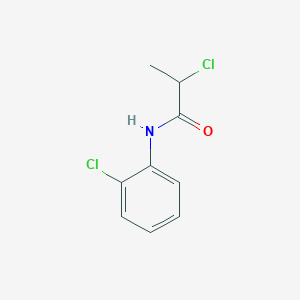
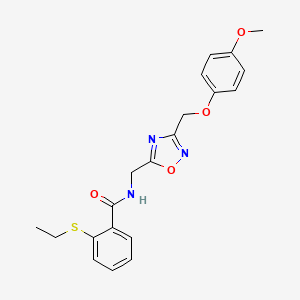
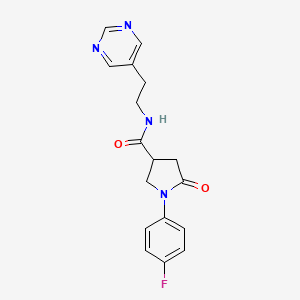
![9-(4-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553512.png)
![3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one](/img/structure/B2553513.png)
![1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2553514.png)
